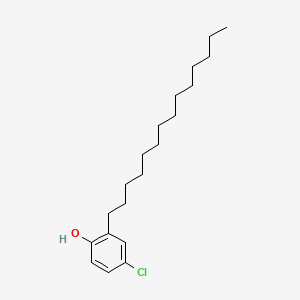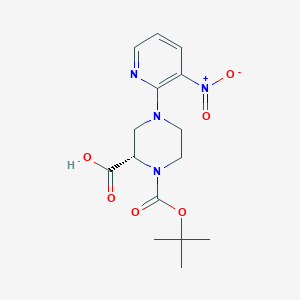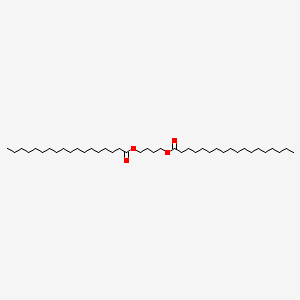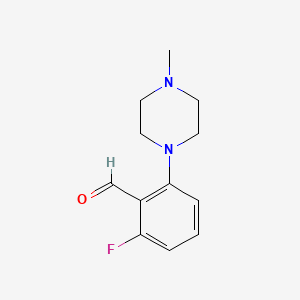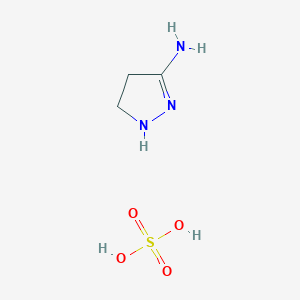
1-Bromo-3-hydroxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-hydroxybutan-2-one is an organic compound with the molecular formula C₄H₇BrO₂. It is a brominated derivative of hydroxybutanone and is known for its reactivity due to the presence of both a bromine atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-hydroxybutan-2-one can be synthesized through several methods. One common method involves the bromination of 3-hydroxybutan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-bromo-3-oxobutan-2-one.
Reduction: The compound can be reduced to form 1-bromo-3-hydroxybutane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: 1-Bromo-3-oxobutan-2-one
Reduction: 1-Bromo-3-hydroxybutane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Bromo-3-hydroxybutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-bromo-3-hydroxybutan-2-one involves its reactivity due to the presence of both a bromine atom and a hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-hydroxybutan-3-one
- 1-Bromo-4-hydroxybutan-2-one
- 3-Bromo-2-hydroxybutan-1-one
Uniqueness
1-Bromo-3-hydroxybutan-2-one is unique due to its specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity patterns compared to its isomers. This unique structure allows for selective reactions and makes it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
134409-99-7 |
|---|---|
Formule moléculaire |
C4H7BrO2 |
Poids moléculaire |
167.00 g/mol |
Nom IUPAC |
1-bromo-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H7BrO2/c1-3(6)4(7)2-5/h3,6H,2H2,1H3 |
Clé InChI |
KKBWGVRZXRAWDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




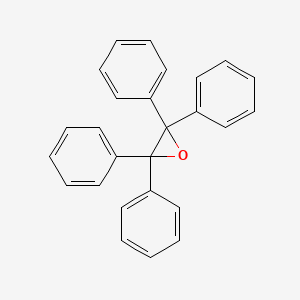
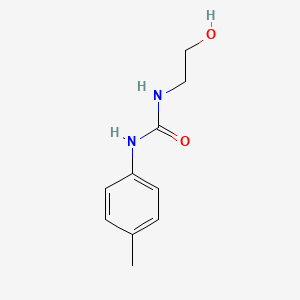
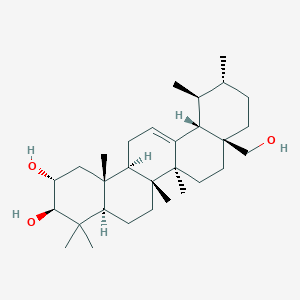
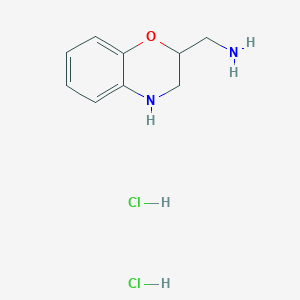
![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)

